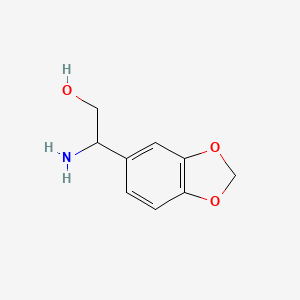

2-Amino-2-(1,3-benzodioxol-5-yl)ethanol

Description

Discovery and Initial Characterization

The initial characterization of 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol emerged from systematic investigations into benzodioxole derivatives and their chemical properties. The compound was first catalogued in chemical databases with the Chemical Abstracts Service registry number reflecting its unique molecular structure. Early analytical studies established the fundamental molecular formula as C9H11NO3, with subsequent structural elucidation confirming the presence of both an amino group and a hydroxyl group attached to a two-carbon chain extending from the benzodioxole ring system. The initial characterization process involved comprehensive spectroscopic analysis to determine the precise connectivity and stereochemistry of the molecule.

Preliminary research efforts focused on establishing the basic physical and chemical properties of the compound. Experimental determinations revealed a melting point of 75 degrees Celsius, indicating moderate thermal stability for the pure compound. Boiling point measurements established a range of 120-125 degrees Celsius under standard atmospheric conditions, providing essential data for purification and handling procedures. Density calculations using predictive models yielded an estimated value of 1.338 grams per cubic centimeter, consistent with the molecular structure and composition. These foundational measurements established the compound as a stable, crystalline solid under normal laboratory conditions.

The compound's solubility characteristics were investigated to understand its behavior in various solvents and reaction media. The presence of both hydrophilic functional groups (amino and hydroxyl) and the lipophilic benzodioxole ring system created an amphiphilic character that influenced its dissolution properties. Early researchers documented the compound's behavior in polar and nonpolar solvents, establishing protocols for its purification and storage. The predicted acid dissociation constant value of 12.04 indicated weak basic properties associated with the amino functionality.

Position in Benzodioxole Chemistry

This compound occupies a distinctive position within the broader family of benzodioxole compounds, which includes numerous naturally occurring and synthetic molecules with diverse biological and industrial applications. The benzodioxole ring system, characterized by a fused benzene ring with a methylenedioxy bridge, forms the structural foundation for compounds ranging from natural products like safrole to synthetic materials like piperonyl butoxide. This structural motif has been extensively studied due to its occurrence in natural sources and its utility as a building block for more complex molecules.

The compound's relationship to other benzodioxole derivatives can be understood through structural comparisons with related molecules. Piperonyl alcohol, bearing the molecular formula C8H8O3, represents a simpler analog lacking the aminoethanol substitution. This comparison highlights the unique character of the amino-substituted derivative and its potential for different chemical reactivity patterns. The presence of the aminoethanol side chain distinguishes this compound from simpler benzodioxole derivatives and provides additional sites for chemical modification and functionalization.

Historical research into benzodioxole chemistry has revealed the significance of methylenedioxy-substituted aromatics in both natural product chemistry and synthetic applications. Safrole, a naturally occurring benzodioxole compound found in sassafras plants, has served as a precursor for various synthetic transformations. The structural relationship between these compounds demonstrates how the benzodioxole framework can support diverse functional group modifications while maintaining the characteristic properties of the ring system. The evolution from simple benzodioxole structures to more complex derivatives like this compound represents the progressive development of this chemical class.

Patent literature has documented various synthetic approaches to benzodioxole derivatives, including methods for preparing piperonyl compounds and their subsequent chemical modifications. These synthetic methodologies have provided insights into the reactivity patterns of the benzodioxole ring system and have enabled the preparation of diverse structural analogs. The development of efficient synthetic routes has facilitated research into the properties and applications of compounds like this compound.

Historical Development of Research Interest

The research interest in this compound has evolved alongside broader investigations into benzodioxole chemistry and its applications in medicinal chemistry. Early research efforts were motivated by the recognition that benzodioxole-containing compounds exhibited interesting biological activities and served as valuable synthetic intermediates. The systematic exploration of structure-activity relationships within this chemical class led to increased attention on specific derivatives like the amino-substituted compounds.

The development of modern analytical techniques and synthetic methodologies has significantly enhanced the ability to study and prepare benzodioxole derivatives. Advanced spectroscopic methods have enabled detailed structural characterization, while improved synthetic protocols have made these compounds more accessible for research purposes. The growing interest in heterocyclic compounds for pharmaceutical applications has further stimulated research into benzodioxole derivatives and their potential therapeutic properties.

Contemporary research has expanded beyond simple structural characterization to encompass detailed investigations of reactivity patterns and synthetic applications. Studies have explored the use of benzodioxole compounds as intermediates in the synthesis of more complex molecules, including potential pharmaceutical agents. The recognition that minor structural modifications can significantly impact biological activity has driven systematic investigations into series of related compounds, including amino-substituted derivatives.

The increasing availability of computational chemistry tools has enabled researchers to predict properties and reactivity patterns for benzodioxole compounds before experimental synthesis. These theoretical investigations have guided experimental efforts and have provided insights into the factors that govern the chemical behavior of these molecules. The integration of computational and experimental approaches has accelerated the pace of discovery in benzodioxole chemistry.

Nomenclature Evolution and Standardization

The nomenclature of this compound has evolved through systematic efforts to establish standardized naming conventions that accurately reflect the compound's structure and facilitate scientific communication. The International Union of Pure and Applied Chemistry naming system provides the foundation for the systematic nomenclature, designating the compound as 2-amino-1-(1,3-benzodioxol-5-yl)ethanol in some contexts. This nomenclature clearly identifies the position of functional groups and the connectivity within the molecule.

Chemical database entries have adopted various identifier systems to ensure accurate cataloguing and retrieval of information about the compound. The PubChem Compound Identifier number 11708170 provides a unique numerical designation that facilitates database searches and cross-referencing. The International Chemical Identifier string offers a text-based representation of the molecular structure that can be processed by computer systems for structural searches and comparisons. These standardized identifiers have become essential tools for chemical information management and scientific communication.

The compound has been referenced using multiple synonyms that reflect different aspects of its structure or chemical classification. Alternative names include 1-(1,3-Benzodioxol-5-yl)-2-aminoethanol and 2-Amino-1-(benzo[d]dioxol-5-yl)ethan-1-ol, demonstrating the various approaches to systematic naming. These alternative nomenclatures often arise from different priorities in emphasizing specific structural features or functional groups within the molecule.

Commercial suppliers and chemical vendors have contributed to nomenclature standardization by adopting consistent naming conventions in their catalogues and product descriptions. The establishment of Chemical Abstracts Service registry numbers has provided a universal identification system that transcends language barriers and naming variations. This standardization has proven essential for international scientific collaboration and commercial transactions involving the compound.

Propriétés

Formule moléculaire |

C9H11NO3 |

|---|---|

Poids moléculaire |

181.19 g/mol |

Nom IUPAC |

2-amino-2-(1,3-benzodioxol-5-yl)ethanol |

InChI |

InChI=1S/C9H11NO3/c10-7(4-11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5,10H2 |

Clé InChI |

QAHLXPAHEYIQMN-UHFFFAOYSA-N |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)C(CO)N |

Séquence |

X |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Amino-2-(1,3-benzodioxol-5-yl)acetic Acid

- Molecular Formula: C₉H₉NO₄

- Molecular Weight : 195.17 g/mol

- CAS Number : 39533-43-2

- Structural Difference: Replaces the ethanol (–CH₂OH) group with a carboxylic acid (–COOH).

- Implications: Enhanced acidity (pKa ~2-3 for –COOH vs. ~15-16 for –OH in ethanolamine), affecting solubility in aqueous environments. Potential use in peptide synthesis or as a chelating agent due to the carboxylate moiety .

2-(1,3-Benzodioxol-5-ylamino)ethanol

- Molecular Formula: C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- CAS Number : 81329-90-0

- Structural Difference: The amino group is attached to the benzodioxole ring via an ether linkage (–NH–CH₂CH₂OH) instead of being directly bonded to the carbon adjacent to the hydroxyl group.

- Altered hydrogen-bonding patterns, impacting crystallinity and solubility .

Extended Carbon Chain Derivatives

Pentylon (bk-MBDP)

Heterocyclic and Polycyclic Derivatives

3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarboxylate

Comparative Analysis Table

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-2-(1,3-benzodioxol-5-yl)ethanol, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions involving benzodioxol-containing precursors. For example, chalcone intermediates (e.g., 1-(1,3-benzodioxol-5-yl)ethanone) react with aldehydes in ethanol under basic conditions (e.g., KOH) to form α,β-unsaturated ketones. Subsequent reduction or amination steps introduce the amino-ethanol moiety. Key parameters include:

- Solvent choice : Ethanol is commonly used due to its polarity and ability to dissolve both organic and inorganic reagents .

- Catalyst : KOH (10% aqueous) facilitates Michael addition and cyclization reactions .

- Purification : Recrystallization from ethanol or toluene ensures high purity, with yields ranging from 58–82% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., benzodioxol protons at δ 6.7–7.1 ppm) and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for analyzing volatile derivatives or impurities, with peak area quantification (e.g., 9.97% for benzodioxol derivatives in complex mixtures) .

Q. How is the preliminary biological activity of this compound assessed in academic research?

Methodological Answer:

- Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus) quantify inhibition zones or minimum inhibitory concentrations (MICs) .

- Receptor Binding Studies : Radiolabeled ligand displacement assays (e.g., using H-dopamine) evaluate affinity for neurotransmitter receptors like TAAR1 .

- Cell-Based Assays : Cytotoxicity screening via MTT or XTT assays in cancer cell lines (e.g., HeLa) identifies IC values .

Advanced Research Questions

Q. How can researchers resolve data contradictions in X-ray crystallographic studies of this compound?

Methodological Answer:

- Structure Validation Tools : Use SHELXL (for refinement) and PLATON/ADDSYM to check for missed symmetry or twinning .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s formalism) identifies recurring motifs (e.g., R(8) rings) and validates intermolecular interactions .

- Data Deposition : Cross-validate with databases like the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar structures .

Q. What computational methods are used to analyze conformational flexibility, such as ring puckering or hydrogen bonding?

Methodological Answer:

- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements in the benzodioxol ring, using DFT calculations (e.g., Gaussian 09) to model energy minima .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/ethanol) with AMBER or GROMACS to predict stable conformers .

- Hydrogen Bond Networks : Use Mercury (CCDC) to visualize and quantify interactions, prioritizing those with distances <3.0 Å and angles >120° .

Q. How do researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility : Standardize assay protocols (e.g., NIH/EPA guidelines) and use positive controls (e.g., doxorubicin for cytotoxicity) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-amino-2-(pyridin-4-yl)ethanol) to isolate the impact of the benzodioxol group on activity .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan, adjusting for variables (e.g., solvent, cell line) via multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.